molecular formula C18H28N2O B11342973 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide

Cat. No.: B11342973
M. Wt: 288.4 g/mol
InChI Key: XKTGUMAXEJALMC-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a methylphenyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with pentanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the amide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
  • N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide is unique due to its specific structural features, such as the length of the pentanamide chain, which can influence its physicochemical properties and biological activity. Compared to shorter-chain analogs, this compound may exhibit different solubility, stability, and receptor binding characteristics, making it a valuable candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]pentanamide

InChI

InChI=1S/C18H28N2O/c1-3-4-7-18(21)19-14-17(20-12-5-6-13-20)16-10-8-15(2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3,(H,19,21)

InChI Key

XKTGUMAXEJALMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCCC2

Origin of Product

United States

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